4-n-Butyl-4'-tert-butylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

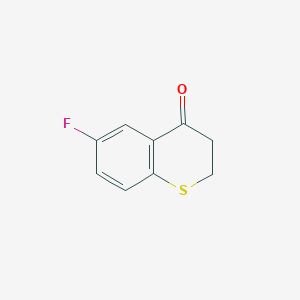

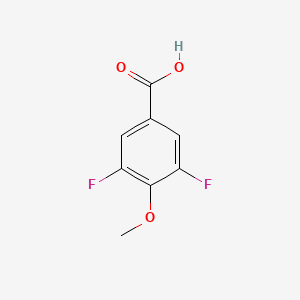

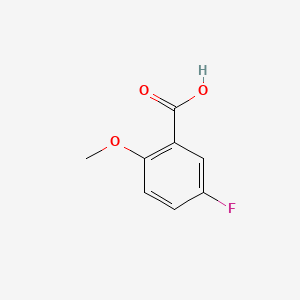

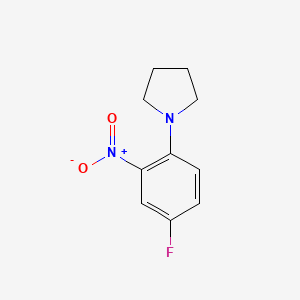

“4-n-Butyl-4’-tert-butylbenzophenone” is a chemical compound with the CAS Number: 95282-55-61. It has a linear formula of C21H26O1 and a molecular weight of 294.441. The IUPAC name for this compound is (4-butylphenyl)(4-tert-butylphenyl)methanone1. It appears as a light yellow liquid1.

Molecular Structure Analysis

The InChI code for “4-n-Butyl-4’-tert-butylbenzophenone” is 1S/C21H26O/c1-5-6-7-16-8-10-17(11-9-16)20(22)18-12-14-19(15-13-18)21(2,3)4/h8-15H,5-7H2,1-4H31. This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“4-n-Butyl-4’-tert-butylbenzophenone” is a light yellow liquid1. It has a molecular weight of 294.441 and a linear formula of C21H26O1.

Aplicaciones Científicas De Investigación

Synthesis and Magnetism of Rare-Earth Metal Compounds : Research by Yadav et al. (2015) discussed the use of a Schiff-base proligand, which included 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol, in synthesizing tetranuclear and pentanuclear compounds of rare-earth metals. These compounds exhibited magnetic properties like weak ferromagnetic or antiferromagnetic interactions.

Thermal and Mechanical Properties of Poly(arylene ether ketone)s : A study by Yıldız et al. (2007) synthesized an aromatic bisphenol with a bulky tertiary butyl group, including 4-tert-butyl-2,6-dibenzoylphenol. This research explored the influence of molecular structure on the physical, thermal, mechanical, and adhesion properties of polymers.

Low Dielectric Constant and High Organosolubility of Polyimides : The introduction of tert-butyl side groups in polyimides, as discussed by Chern and Tsai (2008), shows an effective method to decrease intermolecular forces and increase the distance between polymer chains. This results in materials with low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures.

Oxidation Products in Polyethylene Films : A study by Daun et al. (1974) identified oxidation products of 2,6-Di-(tert-butyl)-4-methylphenol, a related compound, in aged polyethylene films. This research provided insights into the processes leading to the discoloration of polyethylene.

Synthesis and Crystal Structure of Diketones : Research by Gupta et al. (2012) focused on the synthesis and crystal structure analysis of 4-tert-butyl-2,6-dibenzoylphenol. They explored the changes in bond lengths, angles, and crystal packing of phenol-based diketones.

Polyamides Derived from 4-tert-butylcatechol : Hsiao et al. (2000) synthesized polyamides through reactions involving 4-tert-butylcatechol. Their research highlighted the solubility, thermal stability, and glass transition temperatures of these polymers.

Properties of Novel Polyimides with Twisted Structures : The study by Chern et al. (2009) examined polyimides containing di-tert-butyl side groups and twisted-biphenyl structures, revealing their low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures.

Cyclic Synthesis of Hydroxybenzoic Acid : Kindra and Evans (2014) presented a cyclic process to synthesize 3,5-di-tert-butyl-4-hydroxybenzoic acid, involving bismuth-based C-H bond activation and CO2 insertion chemistry.

Direcciones Futuras

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific advice or information.

Propiedades

IUPAC Name |

(4-butylphenyl)-(4-tert-butylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O/c1-5-6-7-16-8-10-17(11-9-16)20(22)18-12-14-19(15-13-18)21(2,3)4/h8-15H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTOGLKNBZIDPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373793 |

Source

|

| Record name | 4-n-Butyl-4'-tert-butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-n-Butyl-4'-tert-butylbenzophenone | |

CAS RN |

95282-55-6 |

Source

|

| Record name | 4-n-Butyl-4'-tert-butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)

![2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349813.png)